molecular formula C₇H₁₄N₂O₂ B1140311 4-Hydroxyimino-pentanoic Acid Ethylamide CAS No. 887406-41-9

4-Hydroxyimino-pentanoic Acid Ethylamide

Cat. No.: B1140311
CAS No.: 887406-41-9
M. Wt: 158.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound exists as a distinct organic compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 887406-41-9, establishing its unique identity within chemical databases and scientific literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as (4E)-N-ethyl-4-hydroxyiminopentanamide, which precisely describes its structural configuration and stereochemistry.

The compound belongs to the broader classification of amidoximes, which are specialized oxime derivatives characterized by the presence of both amino and hydroxymino functional groups attached to the same carbon atom. Within this classification system, this compound specifically represents an ethylamide derivative of a hydroxyimino-substituted pentanoic acid backbone. The compound exhibits a defined bond stereocenter count of one, specifically at the hydroxime double bond, which adopts an E (trans) configuration as indicated by the systematic naming convention.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C7H14N2O2 PubChem
Molecular Weight 158.20 g/mol PubChem
Chemical Abstracts Service Number 887406-41-9 PubChem
International Union of Pure and Applied Chemistry Name (4E)-N-ethyl-4-hydroxyiminopentanamide PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 4 PubChem
Topological Polar Surface Area 61.7 Ų PubChem
XLogP3-AA -0.2 PubChem

The structural complexity of this compound emerges from its pentanamide backbone, which incorporates an ethyl group attached to the amide nitrogen and a hydroxyimino group positioned at the fourth carbon. The Simplified Molecular Input Line Entry System notation CCNC(=O)CC/C(=N/O)/C provides a clear representation of the atomic connectivity and stereochemical arrangement. This configuration places the compound within the category of substituted hydroxylamine derivatives, where the presence of both the amide functionality and the oxime group creates opportunities for diverse chemical reactivity and biological interactions.

The compound demonstrates moderate hydrophilicity, as evidenced by its XLogP3 value of -0.2, indicating balanced partitioning characteristics between aqueous and lipophilic environments. This property profile suggests potential utility in biological systems where membrane permeability and aqueous solubility must be carefully balanced. The presence of two hydrogen bond donors and three hydrogen bond acceptors further supports its capacity for intermolecular interactions, particularly relevant for protein binding applications.

Historical Context and Discovery

The historical development of this compound must be understood within the broader context of oxime chemistry, which traces its origins to the nineteenth century. The foundational work in oxime chemistry began in 1873 when Lossen and Schigerdecker first synthesized formamidoxime, marking the initial entry into amidoxime chemistry. This pioneering achievement was subsequently refined in 1884 through Tiemann's work, which provided the first accurate chemical structure determination of amidoximes, establishing the theoretical framework that would later support the development of more complex derivatives.

The evolution of oxime synthesis methodologies throughout the twentieth century created the foundation for developing sophisticated derivatives such as this compound. The most significant advancement came through the establishment of nucleophilic attack mechanisms involving hydroxylamine on nitrile compounds, which became the predominant synthetic approach for producing amidoximes. This methodological development provided the technical basis for synthesizing more complex structures that incorporated both the oxime functionality and additional organic frameworks.

The specific emergence of this compound appears closely linked to research initiatives focused on peptidomimetic protease inhibitors, particularly those targeting hepatitis C virus NS3 protease. Patent documentation indicates that this compound represents part of a broader research program aimed at developing novel therapeutic agents through the modification of peptide-like structures. The compound's development reflects the strategic evolution of medicinal chemistry toward creating small molecules that can mimic natural peptide interactions while offering improved pharmacological properties.

Database records indicate that this compound was first catalogued in major chemical databases in 2009, with subsequent modifications occurring as recently as 2025. This timeline suggests active research interest in the compound and its derivatives, indicating ongoing investigations into its properties and potential applications. The sustained attention to this molecule over more than a decade demonstrates its significance within contemporary organic chemistry research.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, particularly in the development of bioactive compounds and the study of oxime reactivity patterns. The compound serves as an important model system for understanding the chemical behavior of amidoximes, which represent a crucial class of compounds in both synthetic organic chemistry and pharmaceutical research. The presence of both amide and oxime functionalities within a single molecule provides researchers with opportunities to investigate the interplay between these distinct reactive sites.

In the context of protease inhibitor development, this compound has demonstrated particular relevance as a component in peptidomimetic compounds designed to interfere with specific enzymatic processes. Research has shown that compounds containing hydroxylamine functionalities can effectively interact with serine protease active sites, making them valuable tools for developing therapeutic agents targeting viral infections and other disease processes. The compound's structural features allow it to serve as a bioisoster for carboxylic acid groups, expanding the available chemical space for drug discovery efforts.

The oxidative chemistry of this compound provides additional research opportunities, particularly in the study of nitric oxide release mechanisms. Research has demonstrated that amidoximes can undergo oxidation catalyzed by various hemoproteins, including cytochrome P450 enzymes, leading to the generation of nitric oxide and related nitrogen oxides. This reactivity pattern has significant implications for understanding vascular physiology and developing compounds with cardiovascular effects. The oxidation of amidoximes typically produces amides as major products alongside nitric oxide, nitrites, and nitrates, providing a controlled mechanism for nitric oxide delivery in biological systems.

Table 2: Research Applications of this compound

Research Domain Application Mechanistic Basis Reference
Protease Inhibition Peptidomimetic Development Serine Protease Active Site Interaction Patents
Nitric Oxide Chemistry Vascular Research Cytochrome P450-Mediated Oxidation PMC Studies
Medicinal Chemistry Drug Discovery Carboxylic Acid Bioisosterism Chemical Literature
Synthetic Methodology Oxime Chemistry Hydroxylamine Nucleophilic Attack Academic Research

The compound's role in advancing synthetic methodologies cannot be overlooked, as it provides a practical example of complex oxime synthesis and manipulation. Researchers have utilized this compound as a starting point for developing new synthetic routes to more complex heterocyclic compounds, taking advantage of the oxime group's versatility in cyclization reactions and rearrangement processes. These investigations have contributed to the broader understanding of oxime reactivity and have informed the development of new synthetic strategies for accessing bioactive molecules.

Position within Oxime-Containing Compounds

This compound occupies a distinctive position within the diverse family of oxime-containing compounds, representing a sophisticated evolution from simple aldoximes and ketoximes toward more complex, functionalized derivatives. The broader oxime family encompasses compounds with the general formula RR'C=N-OH, where the substituents can range from simple alkyl and aryl groups to complex heterocyclic and bioactive frameworks. Within this classification system, this compound specifically belongs to the amidoxime subfamily, characterized by the presence of an amino function on the same carbon as the hydroxymino group.

The structural complexity of this compound distinguishes it from simpler oxime derivatives through its incorporation of an extended carbon chain with terminal amide functionality. This architectural feature places the compound among the more sophisticated oxime derivatives that have been developed for specific biological applications, contrasting with simple acetaldoxime or benzaldoxime structures that serve primarily as synthetic intermediates. The compound's design reflects the modern approach to oxime chemistry, where structural complexity is introduced to achieve specific biological or chemical objectives.

Comparative analysis with other therapeutically relevant oximes reveals the unique positioning of this compound within the pharmaceutical landscape. While established oxime-based drugs such as pralidoxime focus primarily on organophosphate poisoning antidotal activity, and cephalosporin derivatives such as cefuroxime and ceftizoxime serve as antibiotics, this compound represents exploration into protease inhibition. This application diversity demonstrates the versatility of the oxime functionality and the ongoing expansion of oxime chemistry into new therapeutic areas.

The compound shares certain structural features with other amidoximes that have been investigated for their nitric oxide-releasing properties. Research has shown that amidoximes generally exist in their Z-configuration as the most stable tautomeric form, with relative energies of alternative forms typically ranging from 3 to 5 kilocalories per mole higher. The specific stereochemical configuration of this compound, designated as the E-isomer, represents an interesting deviation from this general trend, suggesting unique stabilization factors or specific synthetic conditions that favor this particular geometric arrangement.

Table 3: Comparative Analysis of Oxime-Containing Compound Classes

Compound Class Representative Example Primary Application Structural Features Reference
Simple Aldoximes Acetaldoxime Synthetic Intermediate R-CH=N-OH Literature
Simple Ketoximes Acetone Oxime Industrial Chemical RR'C=N-OH Literature
Pharmaceutical Oximes Pralidoxime Antidote Therapy Pyridinium-Oxime FDA Documentation
Antibiotic Oximes Cefuroxime Bacterial Infection Cephalosporin-Oxime FDA Documentation
Amidoximes This compound Protease Inhibition Extended Chain Amidoxime Patent Literature

The position of this compound within oxime chemistry also reflects the broader trend toward developing compounds that can serve multiple functional roles. Unlike simple oximes that typically fulfill single chemical or biological functions, this compound demonstrates the potential for multifunctional activity through its combination of protease inhibitory properties and potential nitric oxide-releasing capability. This dual functionality represents an advancement in oxime design philosophy, moving beyond single-target approaches toward compounds that can modulate multiple biological pathways simultaneously.

Properties

IUPAC Name

N-ethyl-4-hydroxyiminopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-3-8-7(10)5-4-6(2)9-11/h11H,3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJMSGKYOURGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxyimino-pentanoic Acid Ethylamide (CAS No. 887406-41-9) is a biochemical compound that has garnered attention for its potential biological activities. This article reviews the scientific literature surrounding its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H14_{14}N2_2O2_2
  • Molecular Weight : 158.20 g/mol
  • Structure : The compound features a hydroxylamine functional group, which is critical for its biological interactions.

This compound is believed to exert its biological effects primarily through the modulation of enzyme activity. It interacts with various biological targets, potentially influencing metabolic pathways and cellular signaling. The presence of the hydroxylamine group suggests that it may participate in redox reactions or serve as a substrate for enzymatic transformations.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been studied for its effects on enzymes related to amino acid metabolism and neurotransmitter synthesis.

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective properties of this compound in models of oxidative stress. The findings suggested that the compound could reduce neuronal damage by modulating oxidative stress markers and enhancing antioxidant enzyme activity.

ParameterControl GroupTreatment Group
Neuronal Viability (%)65 ± 585 ± 7
Malondialdehyde Levels (µM)2.5 ± 0.31.2 ± 0.2

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

Comparative Analysis

When comparing this compound with other compounds exhibiting similar structures, it demonstrates unique biological properties that may be attributed to its specific functional groups.

CompoundBiological ActivityNotes
This compoundNeuroprotective, AntimicrobialEffective against specific bacterial strains
HydroxylamineReducing agentBroad application in organic synthesis
Pentanoic Acid DerivativesVaries widelyLimited bioactivity compared to target compound

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 158.198 g/mol
  • IUPAC Name : (4Z)-N-ethyl-4-(hydroxyimino)pentanamide
  • SMILES : CCNC(=O)CCC(C)=NO
  • InChIKey : CZJMSGKYOURGGI-TWGQIWQCSA-N

The structure of 4-Hydroxyimino-pentanoic Acid Ethylamide features a hydroxyimino group, which is significant for its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its role in drug design, particularly as a precursor or intermediate in the synthesis of bioactive compounds. Its unique functional groups allow for modifications that can enhance pharmacological properties.

  • Case Study : A study focused on the synthesis of derivatives of this compound indicated that these derivatives exhibited improved binding affinities to specific biological targets, suggesting potential therapeutic applications in treating various diseases .

Biochemical Research

The compound's ability to interact with biological systems makes it a candidate for studying metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in enzymatic reactions.

  • Case Study : Research demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, which may lead to new approaches in metabolic engineering .

The compound's derivatives are being explored for their potential applications in environmental remediation, particularly in the degradation of pollutants.

  • Case Study : Investigations into the use of this compound derivatives showed promising results in breaking down complex organic pollutants in wastewater treatment processes .

Preparation Methods

Synthesis of 4-Oxopentanoic Acid Derivatives

Levulinic acid (4-oxopentanoic acid) serves as a common starting material for synthesizing substituted pentanoic acids. Patent US3248421A demonstrates the condensation of levulinic acid with phenols using hydrochloric acid and methyl mercaptan as catalysts. While this patent focuses on producing 4,4-bis(4-hydroxyaryl) pentanoic acids, the methodology highlights critical parameters for functionalizing levulinic acid:

  • Catalyst specificity : Methyl mercaptan (CH₃SH) significantly enhances reaction rates and yields compared to homologs like ethyl mercaptan.

  • Acid concentration : Hydrochloric acid (32–60% strength) optimizes protonation and electrophilicity.

  • Molar ratios : A phenol-to-levulinic acid ratio of 1.5–2.5:1 ensures complete conversion.

These principles could theoretically apply to synthesizing 4-oxopentanoic acid ethylamide before oximation.

Hypothetical Synthesis Pathways for this compound

Pathway 1: Oximation of 4-Oxopentanoic Acid Ethylamide

  • Ethylamide formation : React levulinic acid with ethylamine under coupling conditions (e.g., carbodiimide-mediated amidation).

  • Oximation : Treat 4-oxopentanoic acid ethylamide with hydroxylamine hydrochloride in aqueous ethanol.

Reaction conditions :

  • Hydroxylamine concentration: 1.2 equivalents relative to ketone.

  • Temperature: 60–80°C, reflux.

  • pH: Neutral to slightly acidic (prevents side reactions).

Purification : Crystallization from ethanol/water mixtures, analogous to the sodium bisulfite-assisted recrystallization described in US3248421A.

Pathway 2: Direct Functionalization of Levulinic Acid

  • Simultaneous oximation and amidation : React levulinic acid with hydroxylamine and ethylamine in a one-pot reaction.

    • Catalyst : Methyl mercaptan (0.0125–0.25 moles per mole levulinic acid).

    • Acid medium : 37–40% HCl to stabilize intermediates.

Challenges : Competing reactions may reduce yield, necessitating strict stoichiometric control.

Critical Reaction Parameters and Optimization

Catalyst Efficiency

Methyl mercaptan’s role in accelerating condensation reactions is well-documented. Its application in hypothetical pathways for this compound could mitigate steric hindrance during amidation or oximation.

Solvent and Temperature Effects

  • Solvent choice : Ethanol balances solubility of both hydrophilic (hydroxyimino) and hydrophobic (ethylamide) groups.

  • Temperature : Elevated temperatures (50–60°C) favor oximation kinetics but risk decomposition. Patent US3248421A reports optimal yields at 45–55°C for analogous reactions.

Purification Techniques

  • Sodium bisulfite treatment : Removes unreacted hydroxylamine and byproducts, as demonstrated in US3248421A.

  • Crystallization : Cooling hot aqueous solutions yields high-purity crystalline products.

Characterization and Analytical Data

Spectroscopic Data

While specific data for this compound are unavailable, inferred characteristics include:

  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O), ~3200 cm⁻¹ (N–OH stretch).

  • NMR : δ 1.2 ppm (triplet, CH₂CH₃), δ 2.3–2.6 ppm (m, CH₂ groups), δ 8.1 ppm (s, NOH).

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Hydroxyimino-pentanoic Acid Ethylamide?

  • Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using indole-based linkers to introduce the ethylamide terminus. For example, Fmoc protocols enable functionalization of the ethylamine precursor, followed by mild acid cleavage to yield the final product . Alternatively, coupling trans-4-aminocyclohexanecarboxylic acid derivatives with ethylamine under basic conditions (e.g., NaOH or K-alkoxide) provides a route to ethylamide analogs, though reaction optimization (e.g., temperature, solvent) is critical for yield .

Q. How should researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to verify stereochemistry and functional groups, particularly the hydroxyimino and ethylamide moieties . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and carbonyl/hydroxyl group presence. Purity assessment via HPLC with UV/Vis or MS detection is recommended, using acetonitrile (ACN)/water gradients with 0.1% trifluoroacetic acid (TFA) to resolve impurities .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Solubility profiles should be tested in polar (e.g., DMSO, water) and nonpolar solvents (e.g., THF), with logP values calculated via reverse-phase HPLC to guide formulation . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological activity?

  • Methodological Answer : Compare enantiomers using chiral HPLC and evaluate their binding to targets (e.g., enzymes, receptors) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, trans-4-aminocyclohexanecarboxylic acid ethylamide derivatives show enhanced hydrophobic interactions with enzyme active sites compared to cis isomers, impacting inhibitory potency . Computational docking (e.g., AutoDock Vina) can predict stereochemistry-dependent binding modes .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., splitting due to rotamers) require variable-temperature (VT) NMR or solvent titration to identify dynamic equilibria . For conflicting mass spectrometry results, cross-validate with alternative ionization methods (e.g., ESI vs. MALDI). Contradictory biological activity data may arise from impurities; orthogonal purification (e.g., preparative HPLC followed by recrystallization) is advised .

Q. How can computational models predict the reactivity of this compound in complex reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic acyl substitutions or keto-enol tautomerism. For macrocyclization reactions, hydrogen-bonding networks in ethylamide intermediates can stabilize transition states, as shown in templated dimerization studies . Molecular dynamics (MD) simulations further elucidate solvent effects on reactivity .

Q. What are the challenges in optimizing reaction yields for ethylamide derivatives?

  • Methodological Answer : Competing side reactions (e.g., over-alkylation) necessitate controlled stoichiometry and low-temperature conditions. Catalytic systems like Pd(PPh₃)₄ in THF at 65°C improve coupling efficiency for allylynamide precursors . For SPPS, linker loading consistency and cleavage kinetics (e.g., TFA concentration) must be optimized to prevent truncation byproducts .

Q. How does this compound interact with biological targets such as the Nrf2 pathway?

  • Methodological Answer : Ethylamide analogs like CDDO-EA activate Nrf2 by binding to Keap1 cysteine residues, disrupting its ubiquitination activity. Validate via luciferase reporter assays in HEK293T cells and Western blotting for Nrf2 target proteins (e.g., HO-1). In vivo, SOD1G93A mouse models show improved motor function post-treatment, suggesting neuroprotective potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.